(4-carbamoyl-3-nitrophenyl)arsonic acid
Description
(4-Carbamoyl-3-nitrophenyl)arsonic acid is an organoarsenic compound featuring a phenyl ring substituted with a carbamoyl (-CONH₂) group at the 4-position and a nitro (-NO₂) group at the 3-position, linked to an arsonic acid (-AsO₃H₂) moiety. The carbamoyl group enhances polarity and hydrogen-bonding capacity, which may influence solubility and biological interactions, while the nitro group contributes electron-withdrawing effects, modulating aromatic ring reactivity .
Properties
CAS No. |
5440-11-9 |
|---|---|
Molecular Formula |
C7H7AsN2O6 |
Molecular Weight |
290.06 g/mol |
IUPAC Name |
(4-carbamoyl-3-nitrophenyl)arsonic acid |
InChI |
InChI=1S/C7H7AsN2O6/c9-7(11)5-2-1-4(8(12,13)14)3-6(5)10(15)16/h1-3H,(H2,9,11)(H2,12,13,14) |
InChI Key |
WUYILKNJYBJDDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Inferred based on structural analogs.
Research Findings and Implications
- Substituent-Driven Reactivity : The 4-position substituent critically impacts solubility and reactivity. Carbamoyl and hydroxyl groups enhance aqueous compatibility, while methyl groups favor organic phases .
- Arsenic’s Role: Arsenic-containing compounds exhibit unique catalytic and coordination properties, as evidenced by historical use in organometallic catalysts .
- Analytical Predictions : Computational studies on (4-methyl-3-nitrophenyl)arsonic acid highlight its utility in predicting collision cross-sections for mass spectrometry applications .
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